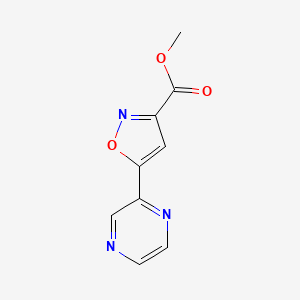

Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate

Description

Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole core substituted at the 5-position with a 2-pyrazinyl group and at the 3-position with a methyl ester. This structure combines the electron-deficient pyrazine ring with the isoxazole scaffold, which is known for its bioisosteric properties and metabolic stability.

Properties

IUPAC Name |

methyl 5-pyrazin-2-yl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-14-9(13)6-4-8(15-12-6)7-5-10-2-3-11-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYOSVMGWKRUNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-pyrazinecarboxylic acid with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring . The reaction conditions often involve refluxing in methanol for several hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into various reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where different nucleophiles replace the existing functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate has been investigated for its potential as a drug candidate due to its biological activities:

- Anticancer Activity : Research indicates that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have shown promising results in inhibiting tumor growth in vitro, particularly against breast and lung cancer cell lines .

- Antimicrobial Properties : Studies have highlighted the compound's effectiveness against a range of pathogens, suggesting its potential use in developing new antimicrobial agents .

The compound has been explored for various biological activities:

- Enzyme Inhibition : It acts on specific enzymes involved in metabolic pathways, potentially modulating their activity. For example, isoxazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation and cancer progression .

- Allosteric Modulation : Some studies suggest that this compound can function as an allosteric modulator of certain receptors, influencing their activity and downstream signaling pathways .

Material Science

In addition to biological applications, this compound has found utility in material science:

- Polymer Development : It serves as a building block for synthesizing new polymers with enhanced properties, such as improved thermal stability and mechanical strength .

- Chemical Sensors : The unique electronic properties of this compound make it suitable for developing chemical sensors that detect specific analytes based on changes in conductivity or fluorescence .

Case Study 1: Anticancer Research

A study evaluated the anticancer effects of a series of isoxazole derivatives, including this compound. The results indicated that certain derivatives exhibited IC50 values as low as 0.12 µM against A549 lung cancer cells, demonstrating potent cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

In another investigation, the antibacterial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate with structurally related isoxazole carboxylates, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Isoxazole Carboxylates

Key Observations

Substituent Effects on Bioactivity :

- The 2-pyrazinyl group in this compound is hypothesized to enhance MAO-B inhibition compared to phenyl or thiazole substituents. Compound 4k (a related analog with a 2-pyrazinyl group) demonstrated superior MAO-B inhibitory activity (IC₅₀ = 0.12 μM) compared to analogs with phenyl or benzodioxolyl groups (IC₅₀ > 1 μM) .

- Thiazole-containing analogs (e.g., compound 25 ) showed moderate activity in kinase assays, likely due to sulfur-mediated π-π stacking interactions .

Synthetic Accessibility :

- Electron-rich aromatic substituents (e.g., methoxyphenyl, benzo[d][1,3]dioxolyl) are associated with higher yields (70–85%) compared to sterically hindered groups like 3-(tert-butyl)phenyl (57% yield) .

- The methyl ester in this compound may offer hydrolytic stability over ethyl esters, as seen in analogs like 10c and 11c , which required prolonged reaction times (48 h) for ester hydrolysis .

For instance, Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate (logP ~1.5) is more hydrophilic than its methoxy-substituted counterpart (logP ~2.8) . Thermal Stability: Methyl esters generally exhibit higher melting points than ethyl esters (e.g., 158–160°C for benzo[d][1,3]dioxolyl-substituted methyl ester vs. 142–144°C for ethyl ester) .

Contradictions and Limitations

- While 2-pyrazinyl analogs are linked to MAO-B inhibition , other studies emphasize thiazole or phenyl substituents for membrane-bound pyrophosphatase inhibition , suggesting substituent-dependent target specificity.

- No direct data on the photochemical properties of this compound exist, though Ru(II) complexes with similar ligands (e.g., 5-(2-pyrazinyl)tetrazole) show promise in cancer phototherapy .

Biological Activity

Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its isoxazole and pyrazine moieties. The presence of these heterocycles contributes to its biological activity, particularly in modulating enzyme interactions and cellular processes.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines.

2. Anti-inflammatory Properties

Isoxazole derivatives have been reported to exhibit anti-inflammatory effects, particularly through selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2).

- Research Findings : Compounds structurally related to this compound have demonstrated significant anti-inflammatory activity, with some showing selectivity towards COX-2 . This suggests that this compound may also possess similar properties.

3. Antimicrobial Activity

The compound's biological profile may extend to antimicrobial activity. Research has shown that isoxazole derivatives can inhibit the growth of various pathogens.

- Data Table: Antimicrobial Efficacy

| Compound | Pathogen | EC50 (µg/mL) |

|---|---|---|

| Isoxazole derivative A | R. solani | 0.37 |

| Isoxazole derivative B | Alternaria porri | Not reported |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Interaction : The isoxazole ring can participate in hydrogen bonding and π-π interactions with target enzymes or receptors, modulating their activity.

- Cellular Signaling Modulation : Similar compounds have been shown to affect intracellular signaling pathways, which could be a mechanism for their anticancer and anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, ethyl isoxazole carboxylates are often prepared by reacting substituted phenyl groups with Mg-based Grignard reagents (e.g., CH₃MgX) under inert conditions, followed by esterification . Intermediate characterization typically involves ¹H/¹³C-NMR to confirm regioselectivity and HPLC-MS for purity assessment. Structural analogs, such as Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate, are synthesized using similar protocols, with yields optimized by controlling reaction temperature (60–80°C) and solvent polarity (e.g., THF or DMF) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Key safety measures include:

- Storage : Keep in airtight containers at room temperature, away from moisture and direct sunlight .

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is recommended if dust is generated .

- Emergency Response : For spills, absorb with inert material (e.g., sand) and dispose as hazardous waste. In case of inhalation, move to fresh air and seek medical attention .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, derivatives like Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate were analyzed using SHELX software to refine crystallographic data, achieving R-factors <0.05 . FT-IR and NMR complement SC-XRD by verifying functional groups (e.g., C=O at ~1700 cm⁻¹) and aromatic proton environments .

Advanced Research Questions

Q. How can conflicting NMR and crystallographic data be resolved during structural analysis?

- Methodological Answer : Discrepancies between NMR (e.g., unexpected splitting) and SC-XRD data often arise from dynamic effects (e.g., rotamers) or crystal packing forces. To resolve this:

- Perform variable-temperature NMR to detect conformational changes.

- Use DFT calculations (e.g., Gaussian09) to model optimized geometries and compare with experimental data.

- Re-examine crystallization conditions—solvent polarity can influence molecular conformation .

Q. What strategies improve regioselectivity in the synthesis of pyrazine-substituted isoxazole derivatives?

- Methodological Answer : Regioselectivity challenges are common due to competing nucleophilic sites on pyrazine. Strategies include:

- Directed ortho-metalation : Use directing groups (e.g., -OMe) to steer reactivity toward the desired position.

- Microwave-assisted synthesis : Enhances reaction control, reducing side products. For instance, Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate was synthesized with >90% regioselectivity under microwave irradiation (100°C, 30 min) .

- Catalytic systems : Pd/Cu catalysts enable selective cross-coupling at the 2-pyrazinyl position .

Q. How can the biological activity of this compound be systematically evaluated against related analogs?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains.

- Enzyme inhibition : Use fluorescence-based assays (e.g., MAPK inhibition, as seen in Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate) with IC₅₀ calculations .

- In silico screening : Dock the compound into target proteins (e.g., COX-2) using AutoDock Vina, comparing binding energies with known inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.